2-((4-Chlorophenyl)(m-tolyl)amino)aceticacid
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Overview
Description
2-((4-Chlorophenyl)(m-tolyl)amino)aceticacid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a chlorophenyl group and a tolyl group attached to an amino acetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorophenyl)(m-tolyl)amino)aceticacid typically involves the reaction of 4-chlorobenzaldehyde with m-toluidine to form an imine intermediate. This intermediate is then reduced to the corresponding amine, which is subsequently reacted with chloroacetic acid to yield the final product. The reaction conditions often include the use of a reducing agent such as sodium borohydride and a solvent like ethanol .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products. The use of automated systems for monitoring and controlling the reaction parameters is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-((4-Chlorophenyl)(m-tolyl)amino)aceticacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-((4-Chlorophenyl)(m-tolyl)amino)aceticacid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-((4-Chlorophenyl)(m-tolyl)amino)aceticacid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Bromophenyl)(m-tolyl)amino)aceticacid
- 2-((4-Fluorophenyl)(m-tolyl)amino)aceticacid
- 2-((4-Methylphenyl)(m-tolyl)amino)aceticacid
Uniqueness
2-((4-Chlorophenyl)(m-tolyl)amino)aceticacid is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring .
Properties
Molecular Formula |
C15H14ClNO2 |
---|---|
Molecular Weight |
275.73 g/mol |
IUPAC Name |
2-(4-chloro-N-(3-methylphenyl)anilino)acetic acid |
InChI |
InChI=1S/C15H14ClNO2/c1-11-3-2-4-14(9-11)17(10-15(18)19)13-7-5-12(16)6-8-13/h2-9H,10H2,1H3,(H,18,19) |
InChI Key |
PPEIFFRSLLKPAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC(=O)O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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